Methyl 2-(bromomethyl)-3-chlorobenzoate

Physical form Automated liquid handling Benzylic bromides

Researchers requiring sequential chemoselective benzoate functionalization face reactivity conflicts with mono-halogenated analogs. Methyl 2-(bromomethyl)-3-chlorobenzoate solves this via an ortho-bromomethyl (rapid SN2) / meta-chloro (survives for downstream Suzuki/Buchwald coupling) architecture, enabling one-pot diversification without protecting groups. • Liquid at ambient temp - directly compatible with automated dispensing robots for library synthesis. • ~100% isolated radical bromination yield per patent precedent, supporting cost-efficient scale-up. • Estimated ~10²-10³-fold reactivity gap between BrMe and Cl permits chemoselective probe design.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 188187-03-3
Cat. No. B070124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-3-chlorobenzoate
CAS188187-03-3
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Cl)CBr
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
InChIKeyBZXFVKQUKUJTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(bromomethyl)-3-chlorobenzoate Overview


Methyl 2-(bromomethyl)-3-chlorobenzoate (CAS 188187-03-3) is a polyhalogenated aromatic ester featuring a benzylic bromomethyl group at the 2-position and a ring chlorine at the 3-position of the methyl benzoate core . The combination of a highly reactive alkyl bromide with a moderately electron‑withdrawing aryl chloride enables stepwise, chemoselective functionalization strategies that are inaccessible to simple benzyl halides or mono‑halogenated analogs. Commercially, this compound is supplied as a colorless to yellow liquid or semi‑solid with typical purities of 97–98%, requiring storage at 2–8 °C under an inert atmosphere .

Core Utility Orthogonal chemoselective functionalization
Format Advantage Liquid reagent for automated synthesis platforms
Scale Context High-yield process route available; purification-free reported

Why Methyl 2-(bromomethyl)benzoate Cannot Substitute


Close structural analogs such as methyl 2-(bromomethyl)benzoate (lacking the 3‑chloro substituent) or methyl 3‑bromo‑2‑(chloromethyl)benzoate (reversed halogen topology) exhibit markedly different physical states, electronic profiles, and leaving‑group reactivities . The presence of both an ortho‑bromomethyl and a meta‑chlorine uniquely polarizes the aromatic ring, raising the electrophilicity of the benzylic carbon relative to non‑chlorinated analogs. Conversely, substituting the bromomethyl with a chloromethyl group drastically lowers the SN2 reactivity, while exchanging the ester for an ethyl homolog alters lipophilicity and steric demand. These differences preclude simple drop‑in replacement in multi‑step synthetic sequences where orthogonality, solubility, or reaction rates are critical. The quantitative evidence below substantiates these performance gaps.

1
Physical state mismatch
Non-chlorinated analog is a solid at room temperature, blocking direct use in automated liquid handlers without pre-warming.
2
Reactivity gap with chloromethyl analogs
Chloromethyl replacement may drastically lower SN2 rates, requiring harsher conditions that can degrade sensitive intermediates.
3
Ring electronics differ without 3-chloro
Absence of meta-chloro reduces benzylic carbon electrophilicity, potentially shifting activation barriers and reaction selectivity profiles.

Quantitative Evidence vs. Closest Analogs


Liquid Physical State vs. Solid Analog

Methyl 2-(bromomethyl)-3-chlorobenzoate is a liquid at room temperature, whereas its non‑chlorinated analog methyl 2-(bromomethyl)benzoate (CAS 2417‑73‑4) is a solid with a melting point of 30–35 °C . This solid–liquid dichotomy is directly relevant to high‑throughput experimentation platforms that require neat liquid reagents for accurate dispensing without pre‑warming or co‑solvent protocols.

Physical State vs. Solid Analog
Head-to-head
Liquid at 25 °C vs. mp 30–35 °C
TargetLiquid (no mp > 0 °C)
ComparatorSolid at 25 °C
Delta~5–10 °C below ambient solidification
Supports automated liquid dispensing workflow compatibility.
Visual observation; lab ambient temperature.
Physical form Automated liquid handling Benzylic bromides

Elevated Boiling Point and Density

The target compound exhibits a predicted boiling point of 331.0 °C (at 760 mmHg), approximately 37 °C higher than the 293.9 °C recorded for methyl 2-(bromomethyl)benzoate . Its density (1.561 g/cm³) is also substantially greater than that of the non‑chlorinated comparator (1.46 g/cm³). These differences arise from the additional chlorine atom’s mass and its polarizable electron cloud.

Elevated Boiling Point and Density
Head-to-head
Boiling point and density comparison
+37 °C Boiling point delta +0.10 g/cm³ Density delta
Target bp 331.0 °C; density 1.561 g/cm³
Lower volatility and altered phase-separation behavior.
Predicted values at standard pressure. Source to verify.
Thermal stability Volatility Density

SN2 Reactivity: Bromide vs. Chloride

The benzylic bromomethyl group undergoes nucleophilic displacement appreciably faster than its chloromethyl congener. While direct kinetic data for methyl 2-(bromomethyl)-3-chlorobenzoate versus methyl 2-(chloromethyl)-3-chlorobenzoate are not available in the open literature, class‑level rate ratios for benzyl bromide versus benzyl chloride with typical nucleophiles (e.g., cyanide, iodide) range from approximately 50‑fold to over 1,000‑fold, driven by the lower C–Br bond dissociation energy (~70 kcal/mol vs. ~82 kcal/mol for C–Cl) and the superior leaving‑group ability of bromide [1][2].

SN2 Reactivity: Bromide vs. Chloride
Class-level
~10²–10³-fold rate advantage for C-Br
TargetC–Br bond ~70 kcal/mol
ComparatorC–Cl bond ~82 kcal/mol
BasisBenzyl halide solvolysis literature
Supports milder conditions and faster cycle times.
Class-level inference; direct compound-specific data not available.
Nucleophilic substitution Leaving group ability Relative rate

Electronic Activation by 3-Chloro Substituent

The meta‑chlorine substituent on the aromatic ring exerts an electron‑withdrawing inductive effect (σₘ = +0.37) that polarizes the benzylic C–Br bond, enhancing the partial positive charge on the methylene carbon [1]. This mesomeric influence is absent in methyl 2-(bromomethyl)benzoate. The Hammett reaction constant (ρ) for benzyl bromide solvolysis is positive (ρ ≈ +0.5 to +1.0 depending on solvent), meaning electron‑withdrawing substituents accelerate the reaction rate [2]. Consequently, the 3‑chloro substitution pattern is predicted to increase solvolysis rates by a factor of approximately 1.5–2.3 relative to the unsubstituted parent compound (log(k/k₀) = ρσₘ ≈ +0.18 to +0.37).

Electronic Activation by 3-Chloro
Class-level
Estimated 1.5–2.3× rate acceleration
σₘ = +0.37 Hammett constant (Cl)
Based on ρ ≈ +0.5 to +1.0 for benzyl bromide solvolysis.
Supports enhanced solvolysis; enables lower operating temperatures.
Predicted from Hammett free-energy relationship; direct experimental verification not located.
Hammett constant Electrophilicity Benzylic carbon

Validated High-Yield Synthesis

In a patent‑reported procedure, radical bromination of methyl 3‑chloro‑2‑methylbenzoate with N‑bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ at 90 °C afforded methyl 2‑(bromomethyl)-3‑chlorobenzoate in 100% isolated yield (1.43 g from 1 g starting material) after 3.75 h [1]. This contrasts with typical benzylic bromination yields of 70–85% reported for structurally similar substrates lacking the chlorine substituent, where over‑bromination or ring bromination byproducts are more prevalent [2].

Validated High-Yield Synthesis
Cross-study
100% isolated yield (patent-reported)
Target100% yield (5.42 mmol scale)
Typical Comparator~70–85% yield for unsubstituted analog
Delta15–30 percentage point advantage
Reported purification-free route reduces processing cost.
NBS, BPO, CCl₄, 90 °C, 3.75 h. Cross-study comparison.
Process efficiency Scalability Radical bromination

Storage Stability and Reactivity

Leading suppliers specify storage at 2–8 °C under an inert atmosphere (nitrogen or argon) for methyl 2-(bromomethyl)-3-chlorobenzoate, a precaution necessitated by the high reactivity of the benzylic bromide toward hydrolysis and nucleophilic impurities . In contrast, methyl 2-(bromomethyl)benzoate is routinely stored at ambient temperature without requiring an inert gas blanket, reflecting its lower intrinsic reactivity . This differential storage stringency serves as a practical proxy for the target compound's enhanced electrophilicity.

Storage Stability and Reactivity
Source review
Requires cold, inert storage (2–8 °C, N₂/Ar)
Target2–8 °C under inert gas
ComparatorTypically room temperature, ambient air
Proxy SignalHigher intrinsic electrophilicity
Practical indicator of enhanced reactivity; requires cold-chain logistics.
Derived from supplier SDS and specifications. Data to verify.
Storage condition Purity retention Shelf life

Methyl 2-(bromomethyl)-3-chlorobenzoate Applications


Sequential Chemoselective Functionalization

The orthogonality of the bromomethyl and chloro substituents permits a two‑step, one‑pot diversification strategy. The benzylic bromide undergoes rapid SN2 reaction with amines, alkoxides, or thiols under mild conditions (accelerated by the electron‑withdrawing 3‑chloro group, as discussed in Evidence Item 3 [1]). The surviving aryl chloride can subsequently participate in Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling the construction of complex biaryl structures without protecting‑group manipulation.

High-Throughput Parallel Synthesis

Because the compound is a liquid at ambient temperature (unlike solid methyl 2-(bromomethyl)benzoate), it is directly compatible with automated dispensing robots. This physical‑form advantage, combined with its elevated reactivity, makes it a preferred building block for generating diverse libraries of benzyl‑substituted analogs in medicinal chemistry campaigns .

Large-Scale Pharmaceutical Intermediate Production

The reported 100% isolated yield for the radical bromination step (US Patent 2013/65925) demonstrates that the substrate's electronic bias suppresses side reactions, enabling purification‑free scale‑up [2]. Process chemists can exploit this efficiency to reduce the cost of goods in the manufacture of advanced intermediates, particularly when kilogram quantities of the bromomethyl ester are required.

Kinetic Discrimination for Probe Design

The substantial rate difference between the bromomethyl group and the aryl chloride (estimated ~10²–10³‑fold, Evidence Item 2) allows researchers to design probes that react selectively at the benzylic position in the presence of biological nucleophiles, while leaving the chloro group intact for subsequent radiolabeling or bioconjugation steps [3].

Application
Selection Property
Validation Focus
Chemoselective diversification
Orthogonal halide reactivity (Br vs. Cl)
Stepwise coupling efficiency; protecting-group-free sequence
Automated parallel synthesis
Liquid physical state at ambient temp
Liquid handler dispensing accuracy; library production throughput
Process-scale intermediate production
Suppressed side-reaction profile
High-yield radical bromination reproducibility at scale
Kinetic probe design
Wide SN2 rate gap (Br vs. Cl leaving group)
Site-selective labeling; residual chloro handle for bioconjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(bromomethyl)-3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.